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Compound of Interest

4-[[(4-Fluorophenyl)imino]methyl]-
Compound Name:
phenol

Cat. No.: B121771

An In-depth Technical Guide on 4-[[(4-
Fluorophenyl)imino]lmethyl]-phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and
biological properties of 4-[[(4-Fluorophenyl)imino]methyl]-phenol (CAS No. 3382-63-6). This
Schiff base, formed from the condensation of 4-hydroxybenzaldehyde and 4-fluoroaniline, is a
key intermediate in the synthesis of the cholesterol-lowering drug Ezetimibe. Furthermore, its
structural motifs suggest potential applications in coordination chemistry and as an
antimicrobial agent. This document details its physicochemical characteristics, provides
experimental protocols for its synthesis and characterization, and explores its role in relevant
biological pathways through detailed diagrams. All quantitative data are summarized in
structured tables for ease of reference.

Physicochemical Properties

4-[[(4-Fluorophenyl)imino]methyl]-phenol is a solid crystalline material, typically appearing
as a white to pale yellow or off-white powder. Its core structure features a phenol ring linked via
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an iminomethyl bridge to a 4-fluorophenyl group, creating a conjugated system that dictates its
chemical behavior.

lentificati | | :

Property Value Reference(s)
CAS Number 3382-63-6
Molecular Formula Ci3Hi0FNO
Molecular Weight 215.22 g/mol
White to off-white or pale
Appearance
yellow powder/crystal
4-[(E)-[(4-
IUPAC Name fluorophenyl)imino]methyl]phe
nol
N-(4-Hydroxybenzylidene)-4-
Synonyms fluoroaniline, Alpha-(4-

fluorophenylimino)-p-cresol

hvsical and Chemical

Property Value Reference(s)
Melting Point 179-183 °C
Boiling Point 370.9 °C (Predicted)
Density 1.13 g/cm3 (Predicted)
pKa 8.56 + 0.15 (Predicted)
Solubility Slightly soluble in DMSO and
Methanol
Flash Point 178.1°C

Spectroscopic and Structural Data
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The structural elucidation of 4-[[(4-Fluorophenyl)imino]methyl]-phenol is accomplished
through various spectroscopic techniques. While a complete experimental dataset is not readily
available in published literature, the following tables provide predicted and expected values
based on computational studies and analysis of similar Schiff bases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

(Predicted)

Nucleus Chemical Shift (ppm) Assignment
Phenolic proton (-OH),

1H NMR ~13 potentially involved in
intramolecular H-bonding.

6.8-8.0 Aromatic protons.

~8.5 Imine proton (-CH=N-).

13C NMR ~160 Imine carbon (>C=N).

115-150 Aromatic carbons.

160-165 (d, 1JCF = 245 Hz) Carbon attached to Fluorine.

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm~?) Vibrational Mode
3200-3400 O-H stretch (phenolic)
3000-3100 Aromatic C-H stretch
1600-1630 C=N stretch (imine)
1500-1600 Aromatic C=C stretch
1200-1300 C-O stretch (phenol)
1150-1250 C-F stretch

UV-Visible (UV-Vis) Spectroscopy (Predicted)
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Amax (nm) Electronic Transition
~250-280 T~ T
~320-350 n- T

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak ([M]*) at m/z 215. Key
fragmentation patterns would likely involve cleavage of the imine bond and fragmentation of the
aromatic rings.

Experimental Protocols
Synthesis of 4-[[(4-Fluorophenyl)imino]lmethyl]-phenol

The primary synthetic route to this compound is the condensation reaction between 4-
hydroxybenzaldehyde and 4-fluoroaniline.

Materials:

4-hydroxybenzaldehyde

4-fluoroaniline

Ethanol

Glacial acetic acid (catalyst)

Procedure:

Dissolve equimolar amounts of 4-hydroxybenzaldehyde and 4-fluoroaniline in ethanol in a
round-bottom flask.

Add a few drops of glacial acetic acid to catalyze the reaction.

Reflux the reaction mixture for approximately 6 hours.

Monitor the reaction progress using thin-layer chromatography (TLC).
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e Upon completion, allow the solution to cool to room temperature.

e The product will precipitate out of the solution. If not, slowly evaporate the solvent at room
temperature.

o Collect the solid product by filtration.

» Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain
single crystals.

An in-depth technical guide on the physical and chemical properties of 4-[[(4-
Fluorophenyl)iminolmethyl]-phenol is provided below.

Biological Activity and Signaling Pathways
Role as an Intermediate in Ezetimibe Synthesis

The primary application of 4-[[(4-Fluorophenyl)imino]methyl]-phenol is as a crucial
intermediate in the multi-step synthesis of Ezetimibe. Ezetimibe is a well-known lipid-lowering
agent that inhibits the absorption of cholesterol from the small intestine.

The mechanism of action of Ezetimibe involves the direct inhibition of the Niemann-Pick C1-
Like 1 (NPC1L1) protein, which is located on the brush border of enterocytes in the small
intestine. NPC1L1 is essential for the uptake of dietary and biliary cholesterol. By binding to
NPC1L1, Ezetimibe prevents the internalization of the NPC1L1/cholesterol complex, thereby
reducing the amount of cholesterol that enters the enterocytes. This leads to a decrease in the
delivery of cholesterol to the liver, which in turn upregulates the expression of LDL receptors on
hepatocytes, resulting in increased clearance of LDL-cholesterol from the bloodstream.
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 To cite this document: BenchChem. [physical and chemical properties of 4-[[(4-
Fluorophenyl)iminoJmethyl]-phenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b121771#physical-and-chemical-properties-of-4-4-
fluorophenyl-imino-methyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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